

Galidesivir interaction with viral RNA-dependent RNA polymerase (RdRp)

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Compound of Interest

Compound Name: Galidesivir

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An In-depth Technical Guide to the Interaction of **Galidesivir** with Viral RNA-Dependent RNA Polymerase (RdRp)

Executive Summary

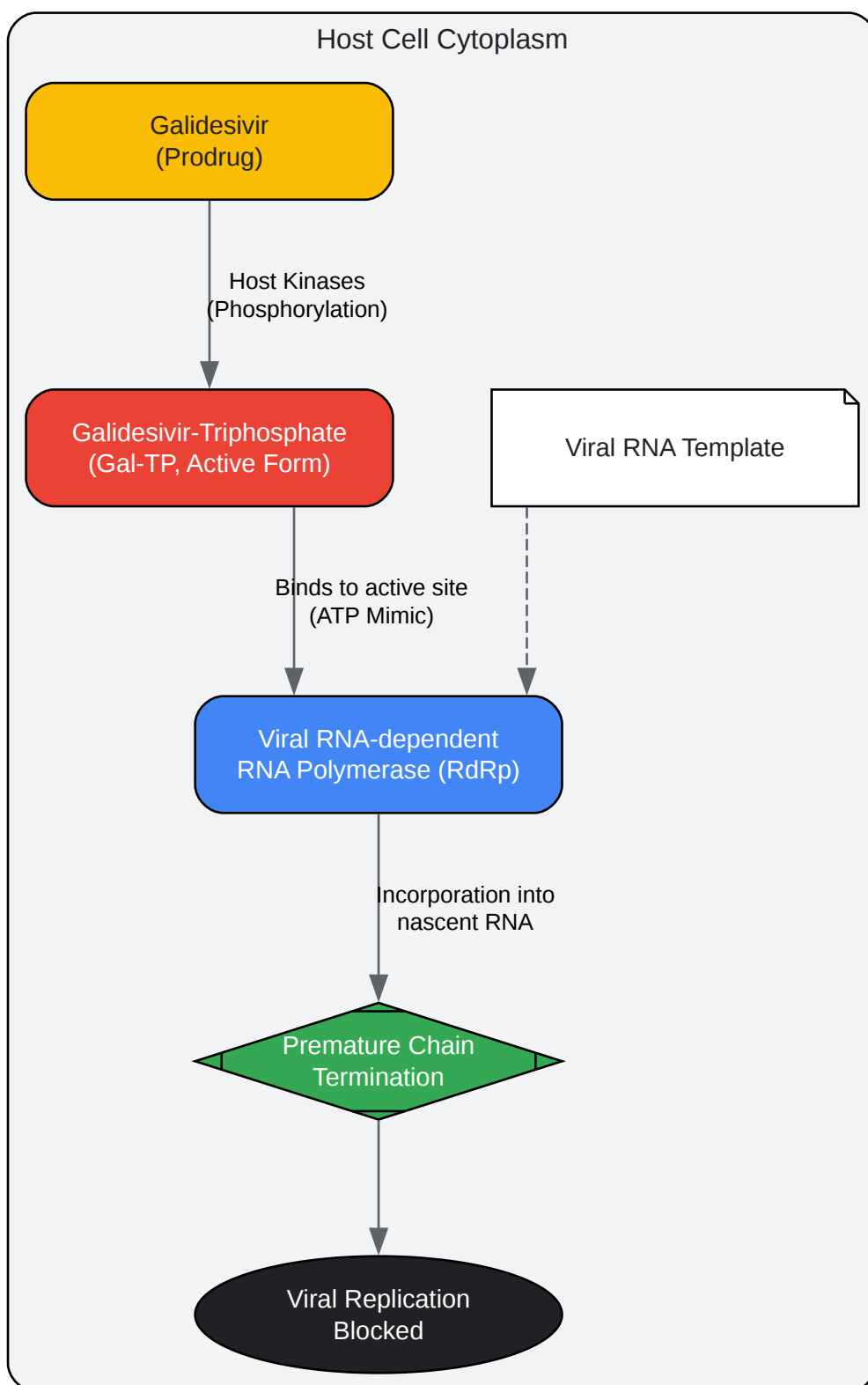
Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating activity against a wide array of RNA viruses.[1][2][3][4] As an adenosine nucleoside analog, its primary mechanism of action involves the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication and transcription of the viral genome.[1][5][6] This document provides a comprehensive technical overview of the molecular interactions between **Galidesivir** and viral RdRp, summarizing quantitative efficacy data, detailing key experimental methodologies, and visualizing the underlying biochemical pathways and experimental workflows.

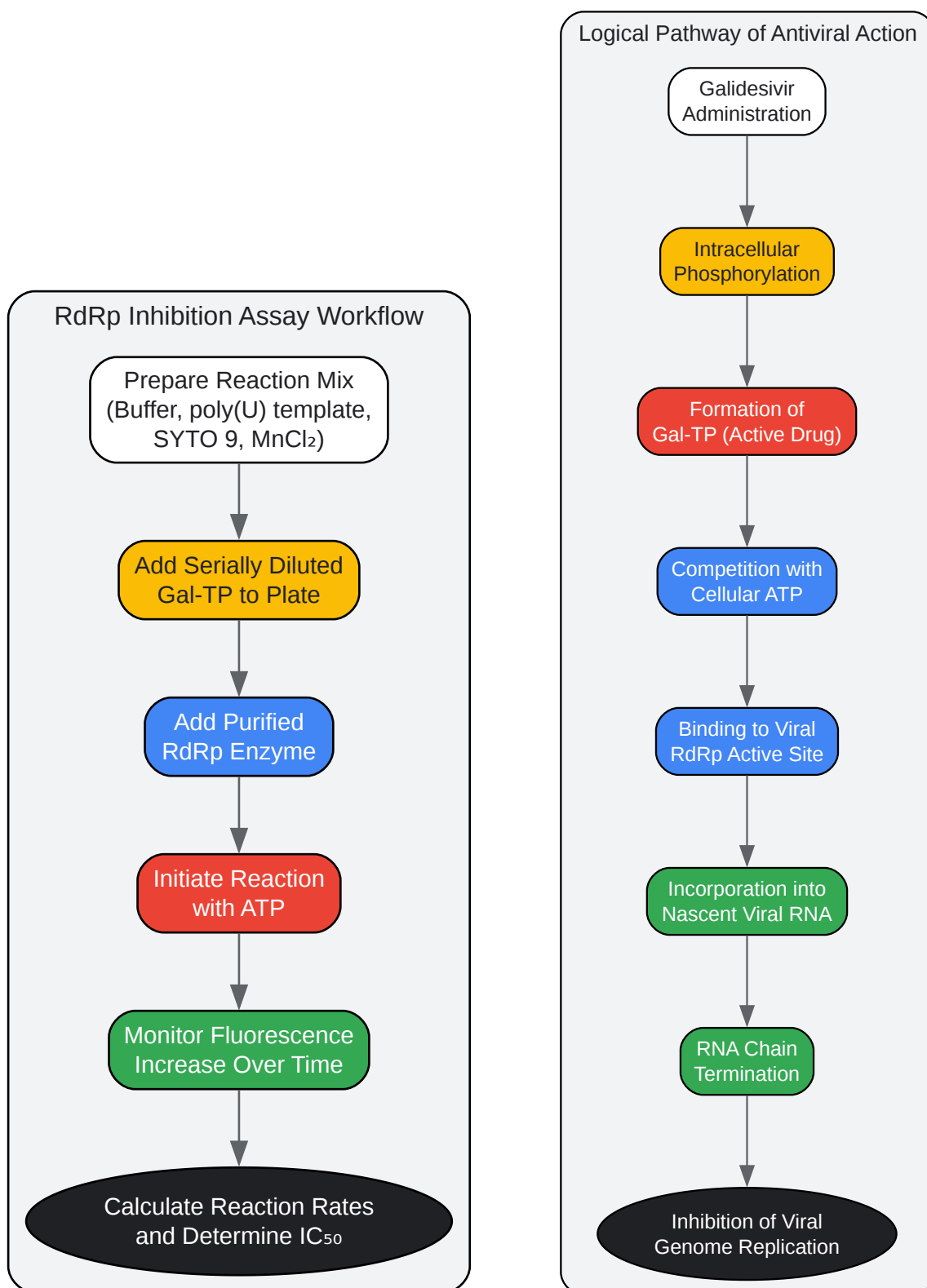
Mechanism of Action

Galidesivir's antiviral activity is contingent upon its intracellular conversion to an active form and its subsequent interaction with the viral replication machinery.

2.1 Intracellular Activation: **Galidesivir** is administered as a prodrug.[7] Upon entering a host cell, it undergoes phosphorylation by host cell kinases to be converted into its active triphosphate form, **Galidesivir**-triphosphate (Gal-TP).[1][3][5][8] This active metabolite is a structural mimic of adenosine triphosphate (ATP).

2.2 Inhibition of Viral RdRp: The viral RdRp enzyme mistakes Gal-TP for a natural ATP nucleotide.[9] Gal-TP then binds to the active site of the viral RdRp and is incorporated into the nascent, growing viral RNA strand.[1][3][6] The incorporation of **Galidesivir** leads to premature termination of the elongating RNA strand, effectively halting viral RNA synthesis.[3][5][9] This disruption of viral RNA polymerase activity prevents the virus from replicating its genome and producing viral proteins.[3][9] Studies have shown that **Galidesivir**'s active form has a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic window.[1] Resistance to **Galidesivir** has been linked to a single amino acid substitution in the active site of the viral RdRp in Tick-borne encephalitis virus (TBEV), confirming the drug's targeted pressure on this enzyme.[1][10]





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